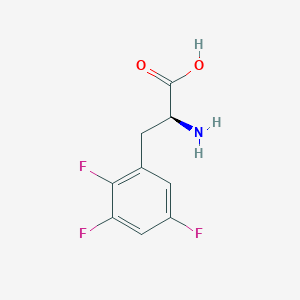

2,3,5-Trifluoro-L-Phenylalanine

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

(2S)-2-amino-3-(2,3,5-trifluorophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3NO2/c10-5-1-4(2-7(13)9(14)15)8(12)6(11)3-5/h1,3,7H,2,13H2,(H,14,15)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFJKHKSBWXNFRU-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1CC(C(=O)O)N)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=C(C(=C1C[C@@H](C(=O)O)N)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60442447 | |

| Record name | 2,3,5-Trifluoro-L-Phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60442447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

873429-59-5 | |

| Record name | 2,3,5-Trifluoro-L-Phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60442447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Method Selection:

HPLC is versatile and widely available, offering a good balance of resolution, sensitivity, and robustness, especially when coupled with MS. researchgate.net

GC-MS provides excellent sensitivity and specificity but is more labor-intensive due to the mandatory derivatization step. nih.gov It is particularly well-suited for metabolomic profiling where multiple small molecules are analyzed simultaneously.

CE offers very high separation efficiency and requires only minute sample volumes, making it ideal for precious or limited samples.

Method Validation:a Robust Protocol Must Be Validated to Ensure Its Reliability. Key Validation Parameters Include:

Linearity: The ability to produce results that are directly proportional to the concentration of the analyte in the sample.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentrations of the analyte that can be reliably detected and quantified, respectively.

Precision: The closeness of agreement between a series of measurements, expressed as relative standard deviation (RSD).

Accuracy: The closeness of the measured value to the true value, often assessed through recovery studies in spiked samples.

By systematically developing and validating these advanced analytical methodologies, researchers can ensure the generation of high-quality, reliable data on the presence and quantity of 2,3,5-Trifluoro-L-phenylalanine in research samples.

Comparative Analysis with Other Fluorinated Phenylalanines

The properties and applications of 2,3,5-Trifluoro-L-Phenylalanine are best understood in comparison to other fluorinated phenylalanine isomers. The number and position of the fluorine atoms on the phenyl ring have a profound impact on the amino acid's properties.

Monofluorinated Phenylalanines (2-F-Phe, 3-F-Phe, 4-F-Phe): These isomers have been widely used to study the effects of a single fluorine substitution. The position of the fluorine atom influences the dipole moment and the electronic properties of the aromatic ring, leading to different effects on protein stability and interactions. nih.gov

Difluorinated Phenylalanines: These provide an intermediate level of fluorination, allowing for a more graded tuning of properties compared to monofluorinated or highly fluorinated analogs.

Tetra- and Pentafluorinated Phenylalanines: These highly fluorinated analogs exhibit significantly altered hydrophobicity and electronic properties. Pentafluorophenylalanine, for example, has a quadrupole moment with the opposite sign to that of phenylalanine, which can lead to unique aromatic-aromatic interactions.

This compound offers a unique substitution pattern that is not symmetric, leading to a distinct dipole moment and electronic distribution compared to more symmetrically substituted isomers. This can result in specific conformational preferences and interaction potentials when incorporated into a protein.

Interactive Data Table: Comparison of Fluorinated Phenylalanine Isomers

| Isomer | Key Properties | Common Applications |

| Monofluorinated (e.g., 4-F-Phe) | Minimal steric perturbation, altered electronics. | Probing cation-π interactions, ¹⁹F NMR. |

| 2,3,5-Trifluoro-L-Phe | Asymmetric fluorination, unique dipole moment. | Fine-tuning protein stability, specific ¹⁹F NMR probe. |

| Pentafluorinated (F₅-Phe) | High hydrophobicity, reversed quadrupole moment. | Promoting self-assembly, studying fluorous interactions. |

Computational Studies and Theoretical Insights into 2,3,5 Trifluoro L Phenylalanine

Quantum Mechanical (QM) Calculations of Electronic Properties

Quantum mechanical calculations are fundamental for understanding the intrinsic electronic properties of a molecule, which in turn govern its reactivity, interactions, and spectroscopic characteristics. For fluorinated amino acids like 2,3,5-Trifluoro-L-phenylalanine, QM methods can elucidate the impact of the fluorine substituents on the phenyl ring's electron distribution, aromaticity, and interaction potential.

Detailed research findings from computational studies on related phenylalanine systems show that Time-Dependent Density Functional Theory (TD-DFT) is a valid approach for exploring the potential energy surfaces of low-lying excited states. mdpi.com A comparison of various functionals, such as LC-ωPBE, CAM-B3LYP, and ωB97X-D, revealed that ωB97X-D provided the best results for a reference peptide system when compared against the more computationally expensive approximate coupled-cluster singles and doubles (CC2) method. mdpi.com For the lowest singlet excited state (a ππ* state) of capped peptides, there was quantitative agreement for geometrical parameters and vibrational frequencies. mdpi.com However, only qualitative agreement was achieved for the adiabatic zero-point vibrational energy (ZPVE)-corrected excitation energies. mdpi.com To address this, composite protocols that combine CC2 and DFT/TD-DFT methods have been developed, which can significantly reduce calculation errors to a level comparable to CC2 but at a lower computational cost. mdpi.com

The choice of the DFT functional is critical, as it must accurately account for electron correlation effects, which are particularly important in molecules with heteroatoms like fluorine. chemrxiv.org Studies comparing different functionals have shown that hybrid functionals like B3LYP are effective for optimizing molecular geometries and calculating vibrational frequencies. chemrxiv.orgresearchgate.net For excited states and charge-transfer phenomena, which are relevant for intermolecular interactions, range-separated functionals like CAM-B3LYP and ωB97X-D are often more reliable. mdpi.com These calculations can provide key descriptors, such as electrostatic potential, dipole moment, and frontier molecular orbital energies (HOMO/LUMO), which are invaluable for understanding how this compound will interact with its environment.

| Computational Method | Typical Applications and Findings | Relevant Functionals/Protocols |

| Density Functional Theory (DFT) | Geometry optimization, calculation of vibrational frequencies, electronic ground state properties, charge distribution analysis. | B3LYP, ωB97X-D |

| Time-Dependent DFT (TD-DFT) | Calculation of electronic excitation energies, simulation of UV-Vis spectra, analysis of excited state properties. | CAM-B3LYP, LC-ωPBE, ωB97X-D |

| Composite Protocols (e.g., CC2/TD-DFT) | High-accuracy calculation of excitation energies at a reduced computational cost compared to pure high-level methods. | P1 and P2 protocols as described in related research mdpi.com |

| Ab initio methods (e.g., MP2, CC2) | High-accuracy benchmark calculations for geometry and energies, used as a reference for DFT methods. | MP2, CC2 |

Molecular Dynamics (MD) Simulations of Trifluorophenylalanine in Protein Environments

Molecular dynamics (MD) simulations allow scientists to observe the motion of atoms and molecules over time, providing a dynamic picture of how a compound like this compound behaves when incorporated into a larger system, such as a protein. nih.govsemanticscholar.org These simulations are essential for predicting how the fluorinated amino acid might alter protein structure, stability, and function.

A critical prerequisite for accurate MD simulations is a well-parameterized force field—a set of functions and associated parameters that describe the potential energy of the system. youtube.comgromacs.org For non-standard amino acids like fluorinated variants, specific parameters must be developed. Research has focused on creating such parameters for use with common protein force fields like AMBER. biorxiv.org This process involves performing high-level QM calculations to derive atomic charges and then validating the parameters against experimental data or high-level simulations. biorxiv.org For instance, parameters for non-aromatic fluorinated amino acids have been developed for the AMBER ff14SB force field, with atomic charges derived from QM calculations at the RHF/6-31G* or HF/6-31G* level of theory. biorxiv.org

| Force Field Family | Description | Common Use Cases |

| AMBER (Assisted Model Building with Energy Refinement) | A popular and widely used force field, particularly for proteins and nucleic acids. Specific parameters have been developed for some fluorinated amino acids. biorxiv.org | Protein folding, protein-ligand binding, nucleic acid simulation. |

| CHARMM (Chemistry at HARvard Macromolecular Mechanics) | Another widely used force field for biomolecular simulations, with various parameter sets available for proteins, lipids, and nucleic acids. dntb.gov.ua | All-atom simulations of proteins, membrane proteins, drug design. |

| GROMOS (GROningen MOlecular Simulation) | Known for its united-atom and all-atom versions, often used for studying free energy differences and biomolecular dynamics. semanticscholar.orggromacs.org | Protein dynamics, free energy calculations, solution properties. |

| OPLS (Optimized Potentials for Liquid Simulations) | A family of force fields well-parameterized for organic liquids and proteins, often used for calculating properties of condensed phases. nih.gov | Simulation of proteins in solution, calculation of thermodynamic properties. |

Docking and Binding Affinity Predictions involving Trifluorophenylalanine Analogs

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). researchgate.net This is followed by scoring functions or more complex methods to estimate the binding affinity. For peptides or proteins containing this compound, docking can predict how this modification influences binding to a target receptor or enzyme.

The introduction of fluorine atoms can significantly alter binding properties through various mechanisms, including changes in hydrophobicity, electrostatic interactions (due to the high electronegativity of fluorine), and the potential for forming non-covalent interactions like halogen bonds. Computational docking studies can explore these effects systematically. A common workflow involves preparing the 3D structures of the receptor and the ligand (e.g., a peptide containing the trifluorophenylalanine analog), performing the docking calculations to generate various binding poses, and then ranking these poses using a scoring function.

More advanced frameworks, sometimes referred to as "docking-based models," leverage the predicted 3D binding structures to achieve higher accuracy in affinity prediction compared to "docking-free" models that rely only on sequence or SMILES strings. nih.govnih.gov For example, the HierDock protocol has been successfully used to predict the binding energies of various phenylalanine analogues to their corresponding tRNA synthetase, demonstrating a good correlation between calculated energies and experimental activity. nih.gov Machine learning methods are also increasingly being integrated into these workflows, using the structural information from docking as features to train models for more accurate binding affinity prediction. ucl.ac.uknih.gov

| Prediction Method | Principle | Strengths | Limitations |

| Molecular Docking with Scoring Functions | Predicts binding pose and uses empirical or knowledge-based functions to estimate affinity based on the pose. | Fast, suitable for high-throughput virtual screening. | Scoring functions are often not accurate enough for precise affinity ranking. |

| MM/PBSA and MM/GBSA | Calculates binding free energy by combining molecular mechanics energies with continuum solvation models. | More physically rigorous than simple scoring functions. | Computationally more intensive; entropy calculations can be challenging. |

| Machine Learning-based Scoring | Uses features from the protein-ligand complex (spatial, chemical) to train a model (e.g., Gradient Boosting, Neural Networks) to predict affinity. ucl.ac.uk | Can achieve high predictive accuracy, especially when trained on relevant data. nih.gov | Requires a large and diverse training dataset; may not generalize well to new systems. |

| Alchemical Free Energy Calculations | Rigorous method based on statistical mechanics to calculate relative binding free energies by "morphing" one ligand into another. | Considered the "gold standard" for accuracy in relative binding affinity prediction. | Very computationally expensive, low throughput. |

Structure-Activity Relationship (SAR) Modeling for Fluorinated Amino Acids

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate the chemical structure of a series of compounds with their biological activity. nih.govresearchgate.net For fluorinated amino acids, SAR/QSAR models can help rationalize the observed effects of fluorination and predict the activity of novel, untested analogs. researchgate.netnih.gov This is particularly valuable in medicinal chemistry for optimizing lead compounds. rsc.org

A QSAR model is built by first calculating a set of molecular descriptors for each compound in a series. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity (e.g., logP), and electronic properties (e.g., dipole moment, atomic charges from QM calculations). A statistical model is then created to find a mathematical equation that relates these descriptors to the observed biological activity (e.g., IC₅₀ or EC₅₀).

For peptides containing fluorinated phenylalanine analogs, QSAR can reveal which properties are most critical for activity. For instance, a study on GLP-1 receptor agonists, which included fluorinated phenylalanine derivatives, was used to develop a QSAR model to analyze the findings. nih.gov Such models can highlight the relative importance of steric, electronic, and hydrophobic contributions to binding and efficacy. The insights from a QSAR model can then guide the synthesis of new analogs with a higher probability of success, reducing the need for extensive trial-and-error experimentation. researchgate.net

| Descriptor Category | Examples | Relevance to Fluorinated Compounds |

| Electronic Descriptors | Partial atomic charges, dipole moment, HOMO/LUMO energies, electrostatic potential maps. | Crucial for describing the effects of highly electronegative fluorine atoms on the molecule's interaction potential. |

| Hydrophobic/Lipophilicity Descriptors | LogP, Solvent Accessible Surface Area (SASA). | Fluorination often increases lipophilicity, which can be a key factor in membrane permeability and binding to hydrophobic pockets. |

| Steric/Topological Descriptors | Molecular weight, molecular volume, radius of gyration, connectivity indices. | Describe the size and shape of the molecule, which is important for fitting into a receptor's binding site. |

| Quantum Mechanical Descriptors | Total energy, heat of formation, polarizability. | Provide a more detailed and physically meaningful description of the molecule's properties. |

Advanced Analytical Methodologies for Detection and Quantification of 2,3,5 Trifluoro L Phenylalanine in Research Samples

High-Performance Liquid Chromatography (HPLC) with Various Detectorsnih.gov

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds like amino acids. For 2,3,5-Trifluoro-L-phenylalanine, reversed-phase HPLC (RP-HPLC) is the most common approach. This method separates analytes based on their hydrophobicity.

The separation is typically achieved using a C18 stationary phase, which is a non-polar silica-based packing material. The mobile phase usually consists of a mixture of an aqueous buffer (like water with an acidic modifier such as formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent, most commonly acetonitrile. researchgate.netbeilstein-journals.org A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of compounds with varying polarities.

Detection of this compound can be accomplished using several types of detectors:

UV Detector: Due to the presence of the aromatic ring, the compound absorbs ultraviolet (UV) light. Detection is typically performed at wavelengths around 210 nm, corresponding to the peptide bond, or near the absorbance maximum of the trifluorinated phenyl ring (approximately 260-270 nm). beilstein-journals.org

Fluorescence Detector (FLD): Aromatic amino acids exhibit natural fluorescence, which can be exploited for more sensitive and selective detection compared to UV. researchgate.net The excitation and emission wavelengths must be optimized for the specific fluorinated analog. Alternatively, pre-column or post-column derivatization with a fluorescent tag, such as o-phthalaldehyde (B127526) (OPA), can significantly enhance detection sensitivity. chemscene.com

Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) provides the highest selectivity and sensitivity. It allows for the unambiguous identification of the compound based on its mass-to-charge ratio (m/z) and fragmentation pattern, even in highly complex sample matrices. horiba.com

Table 1: Illustrative RP-HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | C18, 5 µm particle size (e.g., 4.6 x 250 mm) researchgate.netbeilstein-journals.org |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Injection Volume | 10 µL |

| UV Detection | 210 nm or 265 nm beilstein-journals.org |

| Fluorescence Detection | Excitation: 215 nm, Emission: 283 nm (illustrative, based on phenylalanine) researchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Analysis (non-human/in vitro)nih.gov

GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds. Since amino acids like this compound are non-volatile, a crucial derivatization step is required prior to analysis. nih.gov This chemical modification converts the polar carboxyl and amino groups into less polar, more volatile functional groups.

A common derivatization procedure for amino acids is a two-step process:

Esterification: The carboxyl group is converted to an ester, for example, by reacting with an alcohol (like isopropanol) in an acidic medium.

Acylation: The amino group is acylated using a reagent such as pentafluoropropionyl anhydride (B1165640) (PFP) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA). creative-proteomics.comnih.gov

The resulting volatile derivative can then be injected into the GC system. Separation occurs in a long capillary column (e.g., DB-5ms) based on the compound's boiling point and interaction with the stationary phase. The separated analyte then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for identification, and selected ion monitoring (SIM) can be used for highly sensitive quantification. nih.gov

Table 2: Representative GC-MS Protocol for this compound

| Step | Description |

|---|---|

| Sample Preparation | Lyophilize aqueous sample to dryness. |

| Derivatization | 1. Add 100 µL of 3M HCl in isopropanol, heat at 110°C for 60 min. Evaporate solvent. 2. Add 50 µL of pentafluoropropionic anhydride and 50 µL of ethyl acetate, heat at 65°C for 30 min. Evaporate solvent and reconstitute. |

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS) |

| Carrier Gas | Helium at 1 mL/min |

| Oven Program | Start at 80°C, ramp to 280°C at 10°C/min |

| Ionization Mode | Electron Impact (EI), 70 eV |

| MS Detection | Selected Ion Monitoring (SIM) of characteristic fragment ions |

Capillary Electrophoresis (CE) Techniques

Capillary Electrophoresis separates molecules based on their charge-to-size ratio in an electric field. It is a high-efficiency separation technique that requires minimal sample volume. For amino acid analysis, Capillary Zone Electrophoresis (CZE) is often used.

In a typical CZE setup, a fused-silica capillary is filled with a background electrolyte (BGE), such as a borate (B1201080) buffer at a high pH. At high pH, the amino acid's carboxyl group is deprotonated (negative charge) and the amino group is neutral, resulting in a net negative charge. When a voltage is applied, the analytes migrate towards the anode at different velocities depending on their charge and hydrodynamic radius, enabling separation.

Detection in CE can be performed in several ways:

Direct UV Detection: Similar to HPLC, detection can be based on the UV absorbance of the phenyl ring.

Indirect UV Detection: A UV-absorbing compound is added to the BGE. The analyte displaces this compound as it passes the detector, causing a decrease in absorbance that is measured.

Laser-Induced Fluorescence (LIF): For very high sensitivity, the amino acid can be derivatized with a fluorescent dye like 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl) or naphthalene-2,3-dicarboxaldehyde (NDA) before separation. A laser then excites the derivative, and the emitted fluorescence is detected.

Table 3: General Capillary Zone Electrophoresis (CZE) Parameters

| Parameter | Condition |

|---|---|

| Capillary | Fused silica, 50 µm inner diameter, 50 cm total length |

| Background Electrolyte | 100 mM Borate buffer, pH 9.7 |

| Separation Voltage | 20 kV |

| Temperature | 25°C |

| Injection | Hydrodynamic (e.g., 50 mbar for 5 seconds) |

| Detection | Direct UV at 214 nm or LIF (after derivatization) |

Development of Robust Separation and Identification Protocolsnih.gov

Developing a robust analytical method for this compound requires careful optimization of several key stages.

Emerging Applications and Future Research Directions for 2,3,5 Trifluoro L Phenylalanine

Development of Novel Biosensors and Imaging Probes (non-clinical)

The incorporation of fluorine atoms into amino acids provides a unique spectroscopic handle for non-invasive imaging and sensing applications, primarily through ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. The ¹⁹F nucleus has 100% natural abundance and a high gyromagnetic ratio, making it a highly sensitive NMR probe with a wide chemical shift range that is exquisitely sensitive to the local molecular environment. acs.orgnih.gov There is a significant absence of fluorine in most biological systems, which means that ¹⁹F-labeled compounds provide a clear and background-free signal. acs.org

While direct development of biosensors for 2,3,5-Trifluoro-L-phenylalanine is an area ripe for exploration, the application of fluorinated phenylalanines as probes is well-established. For instance, trifluoromethyl-L-phenylalanine (tfm-Phe) has been genetically incorporated into proteins to monitor subtle conformational changes upon substrate binding or during enzymatic reactions. nih.gov The distinct chemical shifts of the three fluorine atoms on the 2,3,5-trifluorophenyl ring could offer a more nuanced and detailed readout of the protein's local environment compared to singly fluorinated or trifluoromethylated analogs. This could allow for the detection of complex structural transitions or interactions within a protein in real-time.

Furthermore, the principles used to design electrochemical biosensors for natural L-phenylalanine, which often rely on enzymes like tyrosinase or phenylalanine dehydrogenase, could be adapted. researchgate.netinsciences.orgmyu-group.co.jp An engineered enzyme with specificity for this compound could serve as the biological recognition element in such a biosensor. The development of aptamers—short single-stranded nucleic acid sequences—that bind specifically to this fluorinated analog also presents a viable strategy for creating highly selective detection platforms. nih.gov

Engineering of Proteins with Enhanced or Modified Functions through Trifluorophenylalanine Incorporation

The site-specific incorporation of non-canonical amino acids is a cornerstone of modern protein engineering. The introduction of this compound into a protein's primary sequence can strategically alter its properties. Aromatic amino acids are critical for protein stability and function, governing everything from ligand binding to protein-protein interactions through a combination of hydrophobic and electrostatic forces. nih.gov Serial fluorination of the phenyl ring provides a validated method to systematically alter these electrostatic characteristics without significantly changing the size of the side chain. nih.gov

This is achieved by expanding the genetic code of an organism, typically Escherichia coli or mammalian cells (like HEK293T), using an orthogonal aminoacyl-tRNA synthetase/tRNA pair. nih.gov Researchers have successfully identified and evolved pyrrolysine-based tRNA/synthetase pairs that can charge a transfer RNA with a fluorinated phenylalanine analog and direct its insertion at a specific site in a protein, designated by an amber (TAG) stop codon. nih.govnih.gov

By replacing a native phenylalanine or other aromatic residue with this compound, researchers can fine-tune:

Protein Stability: The electron-withdrawing nature of fluorine atoms can alter cation-π and other non-covalent interactions, potentially increasing or decreasing the thermal and chemical stability of the protein.

Enzymatic Activity: Placing the analog within an enzyme's active site can modify substrate binding affinity or catalytic rate by changing the electronic landscape.

Ligand Binding: The altered aromatic ring can enhance or diminish binding affinity and specificity for small molecules or other proteins.

This approach allows for a level of precision in studying protein structure-function relationships that is impossible with conventional mutagenesis, which is limited to the 20 canonical amino acids. nih.gov

Role in Synthetic Biology and De Novo Protein Design

Synthetic biology aims to design and construct new biological parts, devices, and systems. The ability to incorporate an expanded set of amino acids, including this compound, is a key enabling technology in this field. It allows for the creation of "bionic" proteins with functionalities not found in nature.

The use of engineered tRNA/synthetase pairs, such as the PylRS(N346A/C348A) mutant, has proven effective for incorporating a wide array of phenylalanine derivatives with substitutions at various positions on the aromatic ring. acs.org This demonstrates the potential for this compound to be readily integrated into synthetic biology workflows.

In de novo protein design, where proteins are created from scratch, this fluorinated analog can be used as a building block to impart specific, pre-determined properties. For example, the unique electronic and hydrophobic properties of the trifluorophenyl group could be used to:

Design novel protein-protein interaction interfaces.

Create highly stable protein scaffolds.

Construct enzyme active sites with tailored specificities.

Develop proteins that self-assemble into predictable nanostructures.

The incorporation of such a unique chemical moiety moves protein design beyond simply mimicking nature to creating truly novel molecular machines.

Advances in Synthetic Strategies and Scalable Production

The widespread application of this compound is contingent upon the availability of efficient and scalable production methods. Research in this area is advancing on both chemical and biological fronts.

Chemical Synthesis: Traditional chemical synthesis provides a direct route to fluorinated amino acids, though often with multiple steps and the need for chiral resolution. Methods for producing related compounds, such as organocatalytic reactions and palladium-catalyzed cross-couplings, offer pathways that are increasingly efficient and sustainable. wordpress.com These advanced synthetic methodologies are crucial for producing the initial quantities of the amino acid needed for research and for developing optimized industrial processes.

Biosynthetic and Metabolic Engineering Approaches: For large-scale and cost-effective production, microbial fermentation is a highly attractive strategy. nih.gov The biosynthesis of L-phenylalanine in organisms like E. coli is well-understood and has been extensively engineered for high-yield production. nih.gov Key strategies involve:

Increasing Precursor Supply: Overexpressing enzymes in the shikimate pathway to boost the availability of chorismate, a key precursor.

Deregulation of Feedback Inhibition: Mutating key enzymes like chorismate mutase-prephenate dehydrogenase (encoded by pheA) to make them insensitive to inhibition by the final L-phenylalanine product.

Eliminating Transcriptional Repression: Deleting repressor proteins like TyrR that normally down-regulate the expression of aromatic amino acid biosynthesis genes.

While these strategies are optimized for natural L-phenylalanine, they create a robust microbial chassis that can be adapted. nih.gov The next step, which is an active area of research, is to introduce an enzymatic fluorination step or to engineer the entire pathway to accept fluorinated precursors, enabling the de novo synthesis of this compound from simple carbon sources like glucose. However, a significant challenge remains the high cost of precursors like L-phenylalanine if it is supplied exogenously for biotransformation. nih.gov

| Production Strategy | Description | Advantages | Challenges |

| Chemical Synthesis | Multi-step organic reactions to build the molecule from simple chemical precursors. | High purity; direct route to the final product. | Costly reagents; may produce racemic mixtures; scalability can be complex. |

| Metabolic Engineering | Modifying a microbe (e.g., E. coli) to produce the compound from a simple feedstock (e.g., glucose). | Potentially low-cost and highly scalable; environmentally friendly. | Complex pathway engineering required; achieving high titers and yields can be difficult. |

| Whole-cell Biocatalysis | Using engineered microbes as catalysts to convert a supplied precursor (e.g., L-phenylalanine) into the final product. | Simpler than full metabolic engineering; can leverage highly productive precursor strains. | High cost of the precursor molecule; product toxicity to the cell. nih.gov |

Integration with Multi-Omics Approaches in Research

Multi-omics, the integrated analysis of data from genomics, proteomics, metabolomics, and other "omics" fields, provides a holistic view of biological systems. nih.govnih.gov While multi-omics studies involving this compound are still nascent, the compound is uniquely suited for such analyses.

Recent studies have used multi-omics to show that natural phenylalanine plays a key role in cellular processes like adapting to hypoxia by enhancing mitochondrial function. researchgate.net The introduction of this compound could be used as a powerful research tool to perturb and trace these pathways.

Proteomics: The fluorine atoms or the slight mass shift they impart can be used as a tag in mass spectrometry-based proteomics. By feeding cells the fluorinated analog, researchers can track the synthesis, turnover, and post-translational modification of specific proteins or the entire proteome under different conditions.

Metabolomics: The unique ¹⁹F NMR signal and mass of this compound and its potential downstream metabolites would allow them to be unambiguously identified and quantified in complex cellular extracts. This could be used to trace the fate of the amino acid and discover novel metabolic pathways or off-target effects.

Integrated Analysis: By combining proteomic data (which proteins incorporate the analog) with metabolomic data (how the analog is processed) and transcriptomic data (which genes are up- or down-regulated in response), researchers can build comprehensive models of the cellular response to this unique chemical probe. This approach holds promise for understanding complex diseases and for validating the mechanism of action of new drugs. nih.gov

Open Questions and Challenges in Trifluorophenylalanine Research

Despite its great potential, several challenges and open questions remain in the field of trifluorophenylalanine research:

Efficiency and Orthogonality: While functional tRNA/synthetase pairs have been developed, there is a continuous need for pairs with higher efficiency and perfect orthogonality to prevent mis-incorporation of the analog at unintended sites or incorporation of natural amino acids at the target codon. acs.org

Structural Perturbation: A key assumption is that fluorinated analogs are subtle mimics of their natural counterparts. However, the altered electronics can sometimes lead to protein misfolding or aggregation, especially when incorporated into the protein interior. nih.gov Understanding and predicting these structural consequences is a major challenge.

Scalable and Economic Production: The high cost and complexity of both chemical synthesis and precursor-fed bioproduction remain significant hurdles to the widespread adoption of this compound in industrial or large-scale applications. nih.gov

Biological Fate and Pleiotropy: The long-term fate of proteins containing this analog and the full range of its effects on cellular physiology (pleiotropy) are not yet fully understood. Further studies are needed to ensure that observed effects are due to the specific, intended modification rather than unforeseen global perturbations.

Lack of Specific Biosensors: The absence of dedicated, highly sensitive biosensors for real-time monitoring of this compound in complex biological fluids limits its application in diagnostics and process monitoring. nih.govnih.gov

Addressing these challenges will be critical to unlocking the full potential of this powerful chemical tool in medicine, biotechnology, and fundamental biological research.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,3,5-Trifluoro-L-Phenylalanine, and how can purity be optimized?

- Methodological Answer : The synthesis typically involves fluorination of L-phenylalanine precursors using reagents like trifluoromethyl diaziridine or halogen exchange under controlled conditions. For example, fluorinated analogs can be synthesized via nucleophilic aromatic substitution with anhydrous KF in DMF at 120°C . Purity (>95%) is achieved using reversed-phase HPLC with a C18 column and a gradient of acetonitrile/water (0.1% TFA) . Confirm purity via /-NMR to distinguish regioisomers .

Q. How do solubility challenges impact experimental design with this compound?

- Methodological Answer : Solubility in aqueous buffers is limited due to hydrophobic trifluoromethyl groups. To address this, dissolve the compound in DMSO (≤5% v/v) and dilute in phosphate-buffered saline (pH 7.4). For in vitro assays, use sonication or co-solvents like ethanol (10-20% v/v) while ensuring solvent compatibility with biological systems . Monitor solubility via dynamic light scattering (DLS) to prevent aggregation .

Q. What analytical techniques are critical for characterizing fluorinated phenylalanine derivatives?

- Methodological Answer : Use a combination of:

- Mass spectrometry (HRMS) : Confirm molecular weight (e.g., CHFNO, expected [M+H] = 238.0421) .

- NMR : -NMR detects fluorine environments (δ -60 to -70 ppm for CF groups) .

- X-ray crystallography : Resolve regiochemistry ambiguities in solid-state structures .

Advanced Research Questions

Q. How can this compound be integrated into peptide synthesis for studying protein-ligand interactions?

- Methodological Answer : Use Fmoc-protected derivatives (e.g., Fmoc-3-Trifluoromethyl-L-Phenylalanine) in solid-phase peptide synthesis (SPPS). Activate with HBTU/DIPEA in DMF, and monitor coupling efficiency via Kaiser test. Fluorine tags enable -NMR tracking of peptide conformational changes in binding studies . For photoaffinity labeling, replace one fluorine with a diaziridine group to capture transient interactions .

Q. What strategies resolve contradictions in reported bioactivity data for fluorinated phenylalanine analogs?

- Methodological Answer : Discrepancies may arise from regioisomer impurities or assay conditions.

- Step 1 : Validate compound identity via LC-MS/MS and compare retention times with reference standards .

- Step 2 : Replicate assays in controlled environments (e.g., serum-free media to avoid protein binding artifacts).

- Step 3 : Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics independently of fluorophore interference .

Q. What safety protocols are essential for handling reactive intermediates during fluorination?

- Methodological Answer : Fluorination reagents (e.g., DAST) are moisture-sensitive and toxic.

- Handling : Use Schlenk lines under inert gas (N/Ar) and conduct reactions in flame-dried glassware.

- Quenching : Neutralize excess reagents with saturated NaHCO before disposal.

- Storage : Keep intermediates at -20°C under desiccation to prevent decomposition .

Q. How do fluorine substituents influence metabolic stability in pharmacokinetic studies?

- Methodological Answer : Fluorine reduces cytochrome P450-mediated oxidation. To assess stability:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。